Trace-Level Genotoxic Impurity Quantification: 2-(2-Chloroethoxy)ethanol Detection Limit vs. N-Methyl-2-pyrrolidinone
In quetiapine fumarate API, 2-(2-Chloroethoxy)ethanol (CEE) is a potential genotoxic impurity requiring stringent control. A validated UHPLC-MS/MS method achieved a limit of detection (LOD) of 0.002 µg/mL and limit of quantitation (LOQ) of 0.006 µg/mL for CEE, with recovery rates between 95.0% and 105.0% across spiked concentration levels [1]. In contrast, a parallel GC method for residual solvent N-methyl-2-pyrrolidinone (NMP) in the same matrix demonstrated an LOQ of 2.5 µg/mL, highlighting that CEE necessitates approximately 400-fold higher analytical sensitivity due to its genotoxic potential [2]. This differential analytical requirement directly impacts method selection, instrument qualification, and operational costs in pharmaceutical quality control laboratories.
| Evidence Dimension | Limit of quantitation (LOQ) in quetiapine fumarate matrix |
|---|---|
| Target Compound Data | 0.006 µg/mL (UHPLC-MS/MS) |
| Comparator Or Baseline | N-Methyl-2-pyrrolidinone (NMP): 2.5 µg/mL (GC) |
| Quantified Difference | ~417-fold lower LOQ for CEE |
| Conditions | CEE: UHPLC-MS/MS, C18 column, gradient elution; NMP: GC-FID, DB-624 column |
Why This Matters
Procurement of 2-(2-Chloroethoxy)ethanol for pharmaceutical synthesis requires access to validated trace-level analytical methods, which are not equally critical for non-genotoxic residual solvents like NMP.
- [1] Shaik MA, Manchuri KM, Nayakanti D. A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. J Liq Chromatogr Relat Technol. 2023;46:325-334. View Source
- [2] Stolarczyk EU, Groman A, Kaczmarek ŁS, Gołębiewski P. GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Pol Pharm. 2007. View Source
